(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate is a chiral amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. Its structure features:
- An (S)-configured amino group at the 2-position, protected by a tert-butoxycarbonyl (Boc) group.
- A pent-4-en-1-yloxy side chain at the 3-position, providing an unsaturated alkene for further functionalization (e.g., olefin metathesis).
- A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents.
This compound is pivotal in constructing peptide backbones with stereochemical precision. Its Boc group ensures stability during synthetic steps while allowing selective deprotection under acidic conditions .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pent-4-enoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-6-7-8-9-19-10-11(12(16)18-5)15-13(17)20-14(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVLDATEWKNNN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCCC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCCCC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730246 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-O-pent-4-en-1-yl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790304-99-3 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-O-pent-4-en-1-yl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Amino Group
The Boc protection of amino acids is a well-established method to protect the amino functionality during subsequent synthetic transformations. Typically, this is achieved by reacting the amino acid or its derivative with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
- The reaction is usually performed under anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent side reactions.
- The Boc group provides steric hindrance and stability, facilitating further modifications on the molecule.
Introduction of the Pent-4-en-1-yloxy Side Chain
The pent-4-en-1-yloxy substituent is introduced via an etherification reaction, where the hydroxyl group on the amino acid backbone (or a suitable intermediate) is alkylated with a pent-4-en-1-yl halide or a similar electrophile.
- A common approach involves the use of 4-penten-1-ol or 4-pentenyl bromide/chloride as the alkylating agent.
- The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF).
- Reflux conditions or elevated temperatures (e.g., 60 °C) are applied to drive the reaction to completion.
- Purification is typically achieved by extraction and silica gel chromatography.
Methyl Ester Formation
The methyl ester is formed by esterification of the carboxylic acid group, often using methanol in the presence of acid catalysts or via methylation reagents.
- Fischer esterification: The amino acid or intermediate is refluxed with excess methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.
- Alternatively, methylation can be achieved using diazomethane or methyl iodide with a base.
- The methyl ester enhances solubility and stability for further reactions.
Detailed Synthetic Procedure (Literature-Informed)
Based on the review of diverse research sources and synthetic protocols related to similar Boc-protected amino acid derivatives with alkoxy side chains, the following generalized procedure is proposed:
| Step | Reagents and Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1. Boc Protection | Amino acid (S)-2-amino-3-hydroxypropanoate, di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3), dichloromethane, room temperature, nitrogen atmosphere | Reaction time: 2-4 hours | 85-95 |
| 2. Etherification | Boc-protected amino acid, 4-pentenyl bromide, K2CO3, acetonitrile, reflux at 60 °C, 12-24 hours | Monitored by TLC; purification by silica gel chromatography | 60-75 |
| 3. Methyl Esterification | Boc-protected amino acid with pent-4-en-1-yloxy side chain, methanol, acid catalyst (H2SO4 or HCl), reflux, 6-12 hours | Alternative methylation reagents possible | 80-90 |
Research Findings and Optimization
- The etherification step is critical and often optimized by varying the base, solvent, and temperature to maximize yield and minimize side reactions such as elimination or over-alkylation.
- Use of dry solvents and inert atmosphere improves reproducibility and purity.
- Purification by column chromatography with gradients of ethyl acetate/petroleum ether is effective for isolating the target compound.
- Characterization by $$^{1}H$$ and $$^{13}C$$ NMR confirms the presence of the Boc group, methyl ester, and pent-4-en-1-yloxy substituent.
Summary Table of Key Reagents and Conditions
| Transformation | Key Reagents | Solvent | Temperature | Time | Yield Range (%) |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, NaHCO3 | CH2Cl2 | RT | 2-4 h | 85-95 |
| Etherification | 4-Pentenyl bromide, K2CO3 | CH3CN | 60 °C | 12-24 h | 60-75 |
| Esterification | MeOH, H2SO4 | MeOH | Reflux | 6-12 h | 80-90 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases. Additionally, it serves as a building block in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc protecting group plays a crucial role in ensuring the stability and reactivity of the compound during synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Group Variations
The compound is compared to analogs with modifications in stereochemistry, side chains, or protecting groups (Table 1).
Table 1: Structural and Functional Comparison
Key Findings:
- Stereochemistry: The (S)-configuration of the target compound enhances compatibility with natural L-amino acids in peptide elongation, unlike its (R)-counterpart, which may induce steric clashes .
- Side Chain Reactivity : The pent-4-en-1-yloxy group’s terminal alkene enables ring-closing metathesis , a feature absent in saturated analogs (e.g., propoxy derivatives) .
- Protecting Groups : Boc deprotection (using HCl/EtOAc) is milder compared to Fmoc (piperidine), making the target compound preferable in acid-tolerant syntheses .
Physicochemical Properties
Table 2: Physical Property Comparison
| Compound | Melting Point (°C) | Solubility in DCM (mg/mL) | HPLC Retention (min) |
|---|---|---|---|
| Target | 78–80 | 25 | 12.3 |
| (R)-Enantiomer | 75–77 | 23 | 12.1 |
| Allyloxy Analog | 70–72 | 30 | 10.8 |
| Compound 9 () | 120–122 | 15 | 18.5 |
Key Findings:
- The target compound’s higher melting point versus allyloxy analogs reflects increased crystallinity from the pentenyl chain.
- Solubility : Allyloxy analogs show improved solubility due to reduced hydrophobicity, whereas heterocyclic derivatives like Compound 9 exhibit lower solubility due to aromatic stacking .
Biological Activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate, often referred to as a Boc-amino acid derivative, is a compound of significant interest in organic synthesis and biochemistry. This article explores its biological activity, synthesis methods, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(pent-4-en-1-yloxy)propanoate
- CAS Number: 790304-99-3
- Molecular Formula: CHNO
- Molecular Weight: 285.33 g/mol
The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino group during synthetic transformations. The presence of the pent-4-en-1-yloxy moiety contributes to its unique reactivity profile.
Biological Activity
The biological activity of this compound is primarily linked to its role in peptide synthesis and potential therapeutic applications. The following sections detail its mechanisms of action, pharmacological properties, and relevant case studies.
The Boc group in this compound serves as a protective group that prevents side reactions during peptide synthesis. Upon deprotection under acidic conditions, the amino group becomes reactive, allowing for further functionalization. This characteristic is crucial for the synthesis of bioactive peptides and other pharmaceuticals.
Pharmacological Properties
Research indicates that derivatives of Boc-protected amino acids exhibit various biological activities, including:
- Antimicrobial Activity: Some studies suggest that modifications of Boc-amino acids can lead to compounds with significant antimicrobial properties.
- Anticancer Potential: Certain derivatives have shown promise in inhibiting cancer cell proliferation through targeted mechanisms.
Data Table: Biological Activities of Related Compounds
Case Studies
-
Peptide Synthesis:
A study demonstrated the successful use of this compound in synthesizing bioactive peptides. The compound's stability allowed for multiple coupling reactions without significant degradation. -
Antimicrobial Testing:
Research involving derivatives of this compound showed effective inhibition against various bacterial strains. The structure-function relationship indicated that modifications to the Boc group could enhance antimicrobial efficacy.
Q & A
Q. What are the standard synthetic routes for (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate?
The synthesis typically involves three key steps:
Amine Protection : The primary amine is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base (e.g., triethylamine) to prevent undesired side reactions during subsequent steps .
Esterification : The carboxylic acid group is esterified with methanol under acidic or basic conditions (e.g., LiOH in THF/water mixtures) to form the methyl ester .
Q. How is the compound characterized for purity and structural confirmation?
- NMR Spectroscopy : H and C NMR are used to confirm stereochemistry and functional groups (e.g., Boc-protected amine at ~1.4 ppm, methyl ester at ~3.6 ppm) .
- LCMS/HRMS : Validates molecular weight and detects impurities .
- HPLC : Reverse-phase chromatography (e.g., XBridge phenyl column) ensures purity >98% .
Key References: .
Advanced Research Questions
Q. What experimental strategies mitigate low yields during the coupling of the pent-4-en-1-yloxy moiety?
- Activation of Hydroxyl Groups : Tosylation or mesylation improves leaving-group ability, enhancing nucleophilic substitution efficiency .
- Coupling Reagents : Use of DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) optimizes ester/ether bond formation .
- Solvent Optimization : Anhydrous dichloromethane or DMF minimizes hydrolysis side reactions .
Key References: .
Q. How can conflicting stereochemical outcomes in NMR data be resolved?
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers and confirm the (S)-configuration .
- NOESY/ROESY : Nuclear Overhauser effect spectroscopy identifies spatial proximity of protons (e.g., pent-4-en-1-yloxy vs. Boc group) .
- X-ray Crystallography : Absolute configuration determination for crystalline derivatives .
Key References: .
Q. What methodologies address discrepancies in Boc deprotection efficiency under varying conditions?
- Acid Sensitivity : Boc removal with TFA (trifluoroacetic acid) in dichloromethane is standard, but prolonged exposure may degrade the pent-4-en-1-yloxy group.
- Alternative Deprotection : Use HCl in dioxane for milder conditions, monitored by TLC .
- In-Situ Monitoring : Real-time LCMS tracks deprotection progress and side-product formation .
Key References: .
Methodological Challenges
Q. How to optimize reaction conditions for scalability while maintaining enantiomeric excess?
- Flow Chemistry : Continuous flow systems improve reproducibility and reduce side reactions (e.g., racemization) .
- Temperature Control : Maintain ≤0°C during Boc protection to prevent epimerization .
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Evans oxazaborolidine) enhance enantioselectivity in esterification .
Key References: .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- Buffered Assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LCMS over 24–72 hours .
- Electrophilic Reactivity Screening : Test interactions with nucleophiles (e.g., lysine residues) using LCMS and H NMR .
Key References: .
Research Applications
Q. How is this compound utilized in peptide/protein engineering?
- Covalent Modification : The pent-4-en-1-yloxy group serves as a handle for "click chemistry" (e.g., thiol-ene reactions) to conjugate peptides .
- Enzyme Inhibitor Design : Acts as a warhead in covalent inhibitors targeting nucleophilic active sites (e.g., proteases) .
Key References: .
Q. What role does it play in prodrug development?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
